6-(4-Formylphenoxy)hexyl cyanoacetate

Catalog No.
S13021591
CAS No.
142723-36-2
M.F
C16H19NO4
M. Wt
289.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Formylphenoxy)hexyl cyanoacetate

CAS Number

142723-36-2

Product Name

6-(4-Formylphenoxy)hexyl cyanoacetate

IUPAC Name

6-(4-formylphenoxy)hexyl 2-cyanoacetate

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C16H19NO4/c17-10-9-16(19)21-12-4-2-1-3-11-20-15-7-5-14(13-18)6-8-15/h5-8,13H,1-4,9,11-12H2

InChI Key

VONUSHZATLMFCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCOC(=O)CC#N

6-(4-Formylphenoxy)hexyl cyanoacetate is a chemical compound characterized by its unique structure, which includes a cyanoacetate group attached to a hexyl chain and a para-formylphenoxy moiety. This compound is part of the cyanoacetic acid ester family, which are known for their versatility in organic synthesis and biological applications. The presence of both the cyano and formyl functional groups enhances its reactivity, making it suitable for various chemical transformations.

The chemical reactivity of 6-(4-Formylphenoxy)hexyl cyanoacetate can be attributed to its functional groups:

  • Esterification: The cyanoacetate group can undergo esterification reactions, allowing for the formation of various derivatives.
  • Nucleophilic Additions: The formyl group is susceptible to nucleophilic attack, which can lead to the formation of more complex molecules.
  • Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles, leading to the formation of imines or amines.

These reactions are essential for synthesizing more complex organic compounds and pharmaceuticals.

While specific biological activity data for 6-(4-Formylphenoxy)hexyl cyanoacetate is limited, compounds in the cyanoacetic acid family are often studied for their potential pharmacological properties. Cyanoacetic acid derivatives have been shown to exhibit various biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Potential as enzyme inhibitors

Research into similar compounds suggests that modifications in structure can lead to significant changes in biological activity.

The synthesis of 6-(4-Formylphenoxy)hexyl cyanoacetate typically involves several steps:

  • Formation of Cyanoacetic Acid Ester: Cyanoacetic acid is reacted with an alcohol (in this case, hexanol) to form the corresponding cyanoacetate.
  • Formylation: The aromatic ring can be modified through formylation using reagents such as Vilsmeier-Haack reagents or other electrophilic sources.
  • Coupling Reactions: The final compound is obtained by coupling the formylated phenol with the cyanoacetate under appropriate conditions.

These methods ensure high yields and purity of the desired product while minimizing by-products .

6-(4-Formylphenoxy)hexyl cyanoacetate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of polymers and materials that require specific functional properties.
  • Agricultural Chemicals: As an intermediate in the synthesis of agrochemicals.

The versatility of this compound makes it valuable in both industrial and research settings.

Interaction studies involving 6-(4-Formylphenoxy)hexyl cyanoacetate could focus on its reactivity with biological targets or its role as a ligand in coordination chemistry. Such studies may include:

  • Binding Affinity Assessments: Evaluating how well this compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Understanding how modifications to the structure influence its interaction with biological systems.

These studies are crucial for elucidating the potential therapeutic uses of the compound.

Several compounds share structural similarities with 6-(4-Formylphenoxy)hexyl cyanoacetate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-(4-Cyanophenoxy)hexyl methacrylateContains a cyanophenoxy group attached to methacrylateUsed in polymer chemistry for creating functional materials
Ethyl cyanoacetateA simple ester derived from cyanoacetic acidCommonly used as a reagent in organic synthesis
6-(2,5-Dimethoxyphenyl)hexyl thiolContains a thiol group instead of a cyanoacetateExhibits high affinity for serotonin receptors

The uniqueness of 6-(4-Formylphenoxy)hexyl cyanoacetate lies in its combination of both formyl and cyano functionalities, which allows it to participate in diverse

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

289.13140809 g/mol

Monoisotopic Mass

289.13140809 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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